molecular formula C28H46O4 B3425739 (3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester CAS No. 459789-97-0

(3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester

Cat. No.: B3425739
CAS No.: 459789-97-0
M. Wt: 446.7 g/mol
InChI Key: PRZCLWHVOYRZJL-GAKWKJAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3α,5β,6α)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester (CAS: 915038-26-5) is a bile acid derivative characterized by a 6α-ethyl group, 3α-hydroxy, 7-oxo, and a 24-ethyl ester moiety. It serves as a critical intermediate in synthesizing therapeutic agents like obeticholic acid (OCA), a farnesoid X receptor (FXR) agonist approved for treating primary biliary cholangitis .

Properties

IUPAC Name

ethyl (4R)-4-[(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O4/c1-6-19-23-16-18(29)12-14-28(23,5)22-13-15-27(4)20(9-10-21(27)25(22)26(19)31)17(3)8-11-24(30)32-7-2/h17-23,25,29H,6-16H2,1-5H3/t17-,18-,19-,20-,21+,22+,23+,25+,27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZCLWHVOYRZJL-GAKWKJAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OCC)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)OCC)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459789-97-0
Record name ethyl (4R)-4-[(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is the esterification of the corresponding cholanic acid derivative with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of advanced catalytic systems. These methods aim to optimize yield, purity, and cost-effectiveness while minimizing environmental impact.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester group at position 24 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol. This reaction is critical for converting the ester into bioactive derivatives like 6α-ethyl ursodeoxycholic acid .

Reaction Conditions:

ConditionReagentsTemperatureTimeYield
Acidic hydrolysisHCl (1M)80°C4 hr92%
Basic hydrolysisNaOH (1M)60°C2 hr88%

Mechanism:

  • Base-catalyzed: Nucleophilic attack by hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate anion.

  • Acid-catalyzed: Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.

Reduction of the 7-Oxo Group

The ketone at position 7 is reduced to a hydroxyl group using catalytic hydrogenation or borohydride reagents. This step is pivotal in synthesizing obeticholic acid .

Reduction Methods:

MethodReagentsCatalyst/AdditiveYieldSelectivity
Catalytic hydrogenationH₂ (1 atm)Pd/C85% 95% α-OH
Sodium borohydrideNaBH₄ in MeOH-78% 90% α-OH

Key Findings:

  • Hydrogenation with Pd/C achieves higher stereoselectivity for the 7α-hydroxy configuration .

  • Borohydride reduction requires controlled pH to avoid side reactions at the ester group .

Functionalization of the 3α-Hydroxyl Group

The 3α-hydroxyl group participates in protection/deprotection strategies (e.g., silylation) to prevent unwanted reactivity during multi-step syntheses .

Protection Reactions:

ReactionReagentsConditionsYield
SilylationTMSCl, imidazoleDMF, 25°C, 1 hr94%
AcetylationAc₂O, pyridine0°C → 25°C, 2 hr89%

Applications:

  • Trimethylsilyl (TMS) protection enables selective ethylation at position 6 during obeticholic acid synthesis .

Ethylation at Position 6

The 6α-ethyl substituent is introduced via alkylation reactions, often requiring prior activation of the ketone or hydroxyl groups.

Ethylation Methods:

ApproachReagentsConditionsYield
Grignard reactionEthylMgBrTHF, -20°C → 25°C76%
Wittig reactionEthylidenetriphenylphosphoraneDCM, reflux68%

Challenges:

  • Steric hindrance from the steroid backbone necessitates low-temperature conditions to minimize side reactions .

Oxidation Reactions

The 3α-hydroxy group can be oxidized to a ketone under controlled conditions, though this is less common due to competing degradation .

Oxidation Data:

Oxidizing AgentConditionsProductYield
Jones reagentH₂SO₄, CrO₃, 0°C3,7-diketo derivative62%
PCCCH₂Cl₂, 25°C3-keto derivative55%

Stability Under Thermal and pH Conditions

The compound degrades under extreme conditions, necessitating careful control during synthesis:

  • Thermal stability: Decomposes above 150°C .

  • pH stability: Stable in pH 4–8; hydrolyzes rapidly in strongly acidic/basic media .

Scientific Research Applications

Synthesis of Obeticholic Acid

One of the primary applications of (3α,5β,6α)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester is its use as an intermediate in the synthesis of Obeticholic Acid . Obeticholic Acid is a potent farnesoid X receptor (FXR) agonist that has been shown to reduce liver fat and fibrosis in preclinical models of non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC) .

Synthesis of 6α-Ethyl Ursodeoxycholic Acid

Additionally, this compound serves as an intermediate for the synthesis of 6α-Ethyl Ursodeoxycholic Acid , an epimer of Obeticholic Acid. Ursodeoxycholic acid is clinically used to treat gallstones and certain liver diseases due to its ability to improve bile flow and reduce cholesterol levels .

Clinical Trials

Recent clinical trials have demonstrated the efficacy of Obeticholic Acid in treating PBC. In a study published in The Lancet, Neuschwander-Tetri et al. reported that patients receiving Obeticholic Acid showed significant improvements in liver biochemistry compared to placebo groups . This highlights the potential therapeutic benefits derived from compounds like (3α,5β,6α)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester.

Animal Models

In animal studies focusing on NAFLD, administration of Obeticholic Acid resulted in reduced hepatic steatosis and inflammation . These findings support the compound's role as a promising agent for managing liver diseases associated with fat accumulation.

Mechanism of Action

The mechanism of action of (3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester involves its interaction with specific molecular targets, such as bile acid receptors and transporters. By binding to these targets, the compound can modulate signaling pathways involved in lipid metabolism, cholesterol homeostasis, and other physiological processes. The exact molecular mechanisms and pathways are still under investigation, but preliminary studies suggest that it may influence gene expression and enzyme activity related to bile acid metabolism.

Comparison with Similar Compounds

Key Observations :

  • C7 Modifications : The 7-oxo group in the target compound contrasts with 7α-OH in OCA, reducing FXR binding affinity but increasing metabolic stability .
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound enhances membrane permeability compared to OCA’s carboxylic acid .
  • Protecting Groups : Use of tert-butyldimethylsilyl (tBDMS) in intermediates improves solubility during synthesis .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The ethyl ester derivative (target compound) exhibits higher solubility in organic solvents (e.g., DCM, ethyl acetate) than OCA, which is polar due to its carboxylic acid group .
  • Stability : The 7-oxo group in the target compound reduces susceptibility to enzymatic oxidation compared to 7α-hydroxy analogs .

Biological Activity

The compound (3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester , also known as 3α-hydroxy-6-ethyl-7-keto-5β-cholan-24-oic acid , is a steroidal compound primarily recognized for its role as an intermediate in the synthesis of bile acid derivatives, particularly Obeticholic Acid . This compound is characterized by its unique functional groups, which contribute to its biological activity and therapeutic potential.

  • Molecular Formula : C26H42O4
  • Molecular Weight : Approximately 418.62 g/mol
  • CAS Number : 915038-26-5

Biological Significance

  • Role in Drug Synthesis :
    • The compound is crucial in synthesizing Obeticholic Acid , a potent agonist of the farnesoid X receptor (FXR), which regulates bile acid synthesis and glucose metabolism. Obeticholic Acid is used to treat liver diseases such as primary biliary cholangitis and non-alcoholic fatty liver disease .
  • Mechanism of Action :
    • As an FXR agonist, it modulates metabolic pathways associated with lipid metabolism and inflammation. This action is significant for reducing liver fat and fibrosis in animal models of fatty liver disease .

Table: Comparison of Related Compounds

Compound NameCAS NumberKey Features
Obeticholic Acid459789-99-4Potent FXR agonist; reduces liver fat and fibrosis
Chenodeoxycholic Acid83-58-7Naturally occurring bile acid; precursor to bile acids
Ursodeoxycholic Acid128-13-2Used for treating gallstones; cytoprotective effects
Lithocholic Acid474-25-9Involved in bile acid metabolism; potential toxicity

Case Studies and Clinical Trials

  • Liver Disease Treatment :
    • Clinical studies have shown that Obeticholic Acid significantly improves liver function in patients with primary biliary cholangitis. The compound's ability to activate FXR leads to decreased hepatic fat content and improved biochemical markers of liver function .
  • Metabolic Disorders :
    • Research indicates that compounds similar to (3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid exhibit anti-inflammatory properties and influence lipid metabolism, suggesting potential applications in treating metabolic disorders beyond liver diseases .

Synthesis Pathways

The synthesis of (3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid typically involves multi-step organic reactions starting from steroid precursors. Key synthetic routes include:

  • Starting Materials : Common steroidal precursors.
  • Reactions : Functionalization reactions to introduce hydroxyl and keto groups.
  • Purification : High-performance liquid chromatography (HPLC) is often employed to ensure purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3α,5β,6α)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester, considering its structural complexity?

  • Methodological Answer : Synthesis of this compound involves multi-step modifications of bile acid derivatives. Key steps include:

  • Steroid backbone modification : Introduce the 6-ethyl and 7-oxo groups via selective oxidation or alkylation. For example, RuO₂/NaIO₄-mediated oxidation (as used in ethyl ester prodrug synthesis ) could be adapted for ketone formation.
  • Esterification : Ethyl ester formation at the C-24 position using ethyl chloroformate or similar reagents under anhydrous conditions (e.g., THF with triethylamine as a base) .
  • Stereochemical control : Chiral catalysts or enzymatic resolution may ensure the 3α,5β,6α configuration, as seen in analogous bile acid syntheses .
    • Critical Considerations : Monitor reaction intermediates via TLC or HPLC and confirm stereochemistry using NOESY NMR or X-ray crystallography .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Safety Protocols :

  • Hazards : Acute toxicity (oral, dermal) and eye irritation are likely, based on structurally related cholanic acids . Use PPE (gloves, goggles, lab coats) and avoid inhalation of aerosols.
  • Storage : Store at +5°C in airtight, light-resistant containers to prevent degradation .
  • Spill Management : Use absorbent materials (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Key Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the 3α,5β,6α configuration and ethyl ester moiety. Compare with published data for lithocholic acid derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺ expected at m/z ~476.5) and fragmentation patterns .
  • Chromatography : HPLC with UV/Vis or ELSD detection (C18 column, methanol/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of the 3α,5β,6α configuration to improve yield?

  • Strategies :

  • Chiral Auxiliaries : Use tert-butyl-dimethylsilyl (TBDMS) groups to protect the 3α-hydroxyl during alkylation, followed by deprotection .
  • Enzymatic Catalysis : Lipases or esterases can enhance stereoselectivity in ester formation, as demonstrated in bile acid derivatization .
  • Reaction Monitoring : In situ IR spectroscopy to track ketone (7-oxo) formation and adjust reagent stoichiometry .
    • Data-Driven Optimization : Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst effects on yield .

Q. What strategies are effective in resolving contradictions in spectral data during structural elucidation?

  • Approaches :

  • Isotopic Labeling : Synthesize ²H- or ¹³C-labeled analogs (e.g., 24.14C labeling ) to clarify ambiguous NMR signals.
  • Comparative Analysis : Cross-reference with spectral libraries of related compounds (e.g., 3α-acetyloxy-7α,12α-dihydroxy-5β-cholanic acid methyl ester ).
  • Computational Modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and validate experimental data .

Q. What in vitro models are suitable for studying the metabolic pathways of this bile acid derivative?

  • Model Systems :

  • Hepatocyte Cultures : Primary human hepatocytes to assess hepatic metabolism and ester hydrolysis .
  • Microsomal Assays : Incubate with CYP450 enzymes (e.g., CYP3A4) to identify oxidation products .
  • Gut Microbiome Models : Anaerobic fecal incubations to study microbial transformation of the ethyl ester .
    • Analytical Workflow : LC-MS/MS to quantify metabolites and track metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
(3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.